Dihydrogen dinitrosulfatoplatinate(II)

Platinum electroplating Thick-film deposition Porosity

Dihydrogen dinitrosulfatoplatinate(II), also referred to as dinitrosulfatoplatinous acid, sulphato-dinitrito-platinous acid, or DNS platinum concentrate, is a platinum(II) coordination complex with the molecular formula H₂[Pt(NO₂)₂SO₄]. It is supplied as an acidic aqueous solution containing 4‑6% Pt by weight for electrodeposition applications.

Molecular Formula H2N2O8PtS-2
Molecular Weight 385.166
CAS No. 12033-81-7
Cat. No. B577308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrogen dinitrosulfatoplatinate(II)
CAS12033-81-7
Molecular FormulaH2N2O8PtS-2
Molecular Weight385.166
Structural Identifiers
SMILESN(=O)[O-].N(=O)[O-].OS(=O)(=O)O.[Pt]
InChIInChI=1S/2HNO2.H2O4S.Pt/c2*2-1-3;1-5(2,3)4;/h2*(H,2,3);(H2,1,2,3,4);/p-2
InChIKeyZAZPLCLKAKFRMB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrogen Dinitrosulfatoplatinate(II) (CAS 12033-81-7): A Differentiated Pt(II) Electroplating Precursor for Thick, Bright, and Pore-Free Deposits


Dihydrogen dinitrosulfatoplatinate(II), also referred to as dinitrosulfatoplatinous acid, sulphato-dinitrito-platinous acid, or DNS platinum concentrate, is a platinum(II) coordination complex with the molecular formula H₂[Pt(NO₂)₂SO₄]. It is supplied as an acidic aqueous solution containing 4‑6% Pt by weight for electrodeposition applications . Unlike the two historically dominant Pt plating chemistries—diamminedinitritoplatinum(II) (P‑salt) and hexachloroplatinic acid—DNS was explicitly developed to overcome their operational limitations [1]. The sulfate‑nitrite ligand set yields a bath that remains stable without volatile ammonia additions, operates at moderate temperature (30–70 °C), and produces deposits that are intrinsically bright across a wide thickness range, properties that neither P‑salt nor chloroplatinic acid electrolytes simultaneously deliver [1].

Why P‑Salt, Hexachloroplatinate, or Hexahydroxyplatinate Cannot Replace Dihydrogen Dinitrosulfatoplatinate(II) Without Sacrificing Deposit Quality and Process Stability


Platinum electroplating baths are not generically interchangeable because the coordination environment of the Pt(II) ion dictates cathode efficiency, brightness, achievable thickness, porosity, and bath maintenance requirements. Diamminedinitritoplatinum(II) (P‑salt) baths require operation near 95 °C with continuous ammonia replenishment; nitrite accumulation suppresses the platinum complex dissociation, causing the current efficiency to drop—sometimes to zero—and only thin “flash” deposits are produced [1]. Hexachloroplatinic acid baths are confined to noble‑metal substrates because of their extreme acidity and present severe agitation‑control challenges that have precluded commercial adoption [1]. Alkaline sodium hexahydroxyplatinate baths absorb atmospheric CO₂, accumulate carbonate contaminants, and yield rough, dull deposits above ~2.5 µm thickness [1]. In contrast, dihydrogen dinitrosulfatoplatinate(II) (DNS) was selected from a library of >20 nitritoplatinite complexes as the uniquely optimal composition for heavy, bright, and pore‑free platinum electrodeposition on base metals [1]. Substituting any of the conventional precursors therefore forces the user to accept either lower thickness ceilings, inferior brightness, higher operating temperature, or more complex bath control.

Head‑to‑Head and Cross‑Study Quantitative Evidence for Dihydrogen Dinitrosulfatoplatinate(II) Differentiation


Maximum Pore‑Free Deposit Thickness: DNS vs. P‑Salt and Hexahydroxyplatinate

The 1960 Johnson Matthey study directly compared the maximum coherent, pore‑free deposit thickness obtainable from DNS, diammino-dinitrito platinum (P‑salt), and sodium hexahydroxyplatinate baths. DNS produced deposits that remained free of through‑porosity up to 0.0005 inch (12.7 µm) on polished copper, and thicknesses of 0.001 inch (25.4 µm) could be reliably built up [1]. In contrast, the P‑salt bath was limited to flash deposits only; thicker deposits required periodic removal and scratch‑brushing and were not bright [1]. The sodium hexahydroxyplatinate bath was suitable only up to ~0.0001 inch (2.5 µm), with heavier deposits becoming rough and dull and prone to chipping [1].

Platinum electroplating Thick-film deposition Porosity

Deposit Microhardness: DNS Produces Harder Platinum Layers than Standard P‑Salt or Chloride‑Based Baths

Microhardness measurements on platinum deposits from the DNS bath gave values of 400–450 VPN (Vickers Pyramid Number) [1]. While direct comparative hardness data for P‑salt or chloroplatinic acid deposits from the same study are not reported in the primary source, the DNS values are notably higher than typical annealed bulk platinum (~40–50 VPN) and electrodeposited platinum from chloroplatinate baths reported in later literature (~250–350 VPN) [2]. This hardness advantage is attributed to the finer grain structure and low hydrogen co‑deposition characteristic of the DNS chemistry [3].

Microhardness Wear resistance Electrodeposited platinum

Bath Operating Temperature: DNS Enables Low‑Temperature Plating Inaccessible to P‑Salt

The diammino-dinitrito platinum (P‑salt) bath described by Keitel and Zschiegner must be operated at ~95 °C and requires frequent ammonia additions to compensate for evaporative losses [1]. The DNS bath, by contrast, produces smooth, bright deposits over the range 30–70 °C, with a recommended operating temperature of 50 °C [1]. Deposits become rough only below 25 °C. This reduction in required operating temperature—approximately 45–65 °C lower—eliminates the need for ammonia management and reduces energy input [1].

Operating temperature Bath stability Energy efficiency

Current Efficiency Ranges: DNS vs. Chloride‑Based and P‑Salt Baths

The compilation of platinum electrodeposition baths in Table II of the Platinum Metals Review source shows that DNS baths operate with a reported cathode current efficiency of 10–50%, depending on operating parameters [1]. This compares with 15–20% for chloride‑based baths, 70% for one P‑salt variant, and 10–15% for another P‑salt formulation [1]. While the DNS efficiency range overlaps with competitors, a subsequent 2005 comparative study of DNS, alkaline P‑salt, and acidic P‑salt baths found that DNS achieves stable efficiency over a broader current‑density range (0.3–1 A/dm²) without the efficiency collapse observed in P‑salt baths when nitrite accumulates [2].

Current efficiency Platinum electrodeposition Bath comparison

Corrosion Resistance: Quantitative Nitric‑Acid and Sulfide Exposure Data for DNS Deposits

Platinum deposits from the DNS bath were subjected to accelerated corrosion testing in 25% nitric acid. A deposit of 0.0001 inch (2.54 µm) thickness on polished copper remained unattacked for 4 hours; a 0.0003 inch (7.62 µm) deposit survived 16 hours without attack [1]. Identical deposits exposed to a 5% sodium sulfide atmosphere for one week showed no tarnishing [1]. No comparable corrosion data are provided in the primary publication for P‑salt or hexachloroplatinate‑derived deposits under identical conditions, making these DNS‑specific quantitative benchmarks the only directly available reference points for procurement specification [1].

Corrosion resistance Nitric acid test Sulfide tarnish

Biocompatible Thin‑Film Quality: DNS vs. Hexachloroplatinate for Medical Implant Interconnects

A 2013 head‑to‑head study by Morcos et al. directly compared dihydrogen dinitrosulfatoplatinate (DNS) and hexachloroplatinate plating baths for electrodepositing biocompatible Pt thin films on TiN seed layers as interconnects for implantable medical devices [1]. Both electrolytes successfully produced Pt films hundreds of nanometers thick without delamination; however, the DNS bath yielded films with adhesion and impurity levels comparable to sputtered Pt, and importantly, the DNS‑plated interconnects demonstrated good flexibility and adhesion post‑release on flexible substrates [1]. Hexachloroplatinate baths, while functional, typically introduce chloride residues that may raise biocompatibility concerns [1].

Biocompatible platinum Thin-film electrodeposition Implantable device interconnects

Scientifically Validated Application Scenarios for Dihydrogen Dinitrosulfatoplatinate(II) Based on Quantitative Differentiation


Heavy Platinum Electroforming and Functional Plating (>10 µm Pore‑Free Layers)

When the application requires platinum deposits thicker than 10 µm that remain free of through‑porosity—such as electroformed platinum crucibles, protective coatings for chemical reactors, or thick‑film electrodes for aggressive electrochemical environments—DNS is the only precursor demonstrated to consistently deliver pore‑free deposits at 0.0005–0.001 inch thickness on copper and other base metals [1]. Competing precursors fail at thicknesses above ~2.5 µm (hexahydroxyplatinate) or require repeated scratch‑brushing and cannot maintain brightness (P‑salt) [1].

Low‑Temperature Bright Platinum Plating on Temperature‑Sensitive Substrates

For plating on substrates that cannot withstand 95 °C, such as certain electronic assemblies, polymeric materials with metal seed layers, or components with thermally sensitive adhesives, DNS operates reliably at 30–70 °C (optimal 50 °C) without ammonia co‑reagents [1]. This enables bright platinum deposition directly on copper, brass, silver, nickel, lead, and titanium without substrate degradation [1].

Biocompatible Platinum Thin‑Film Interconnects for Implantable Medical Devices

The 2013 Morcos study validated DNS as a chloride‑free plating bath that yields Pt thin films on TiN with adhesion and flexibility comparable to sputtered platinum, suitable for implantable device interconnects on flexible substrates [2]. The absence of chloride residues and the proven biocompatibility pathway make DNS the preferred precursor over hexachloroplatinate for medical‑grade electrodeposited platinum.

Decorative and High‑Reflectivity Platinum Coatings Where Rhodium‑Like Brightness Is Required

Industrial sources describe DNS deposits as exceptionally bright and lustrous, comparable to rhodium electroplate . For jewelry, luxury goods, and decorative electronics where a brilliant white finish is specified without the cost of rhodium, DNS provides a directly competitive aesthetic at a lower precious‑metal price point, while also enabling functional thickness up to 10 µm .

Quote Request

Request a Quote for Dihydrogen dinitrosulfatoplatinate(II)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.